5,7-Dimethoxyquinazolin-2-amine
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Overview
Description
5,7-Dimethoxyquinazolin-2-amine is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules. This compound, with its unique structure, has garnered interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxyquinazolin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6,7-dimethoxy-2-nitrobenzaldehyde with formamide under high-temperature conditions to form the quinazoline core . Another approach includes the use of 6-nitroveratraldehyde and an amide under similar conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxyquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens and alkylating agents are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolines and quinazolinones, which have significant pharmacological properties .
Scientific Research Applications
5,7-Dimethoxyquinazolin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the synthesis of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of 5,7-Dimethoxyquinazolin-2-amine involves its interaction with specific molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to these enzymes, the compound can disrupt cellular processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-chloro-6,7-dimethoxyquinazoline: This compound has similar structural features but includes a chlorine atom, which can alter its biological activity.
N-(3,4-Dimethoxyphenethyl)-4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2[1H]-yl)-6,7-Dimethoxyquinazolin-2-Amine: This derivative has additional functional groups that enhance its pharmacological properties.
Uniqueness
5,7-Dimethoxyquinazolin-2-amine is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct biological activities and makes it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C10H11N3O2 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
5,7-dimethoxyquinazolin-2-amine |
InChI |
InChI=1S/C10H11N3O2/c1-14-6-3-8-7(9(4-6)15-2)5-12-10(11)13-8/h3-5H,1-2H3,(H2,11,12,13) |
InChI Key |
IIKIMAWSHQBCJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=NC=C2C(=C1)OC)N |
Origin of Product |
United States |
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